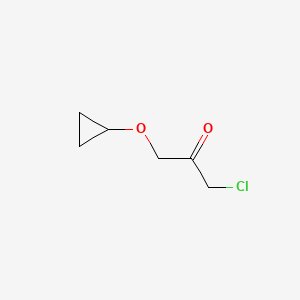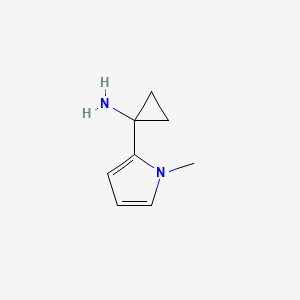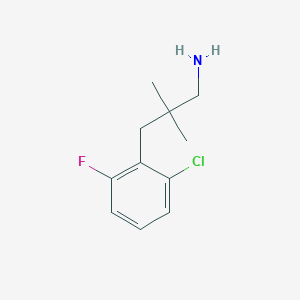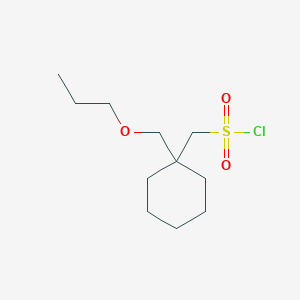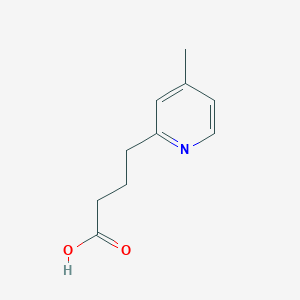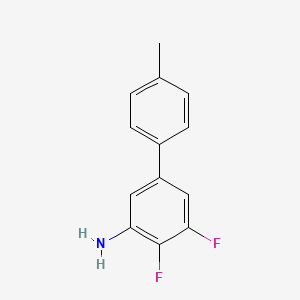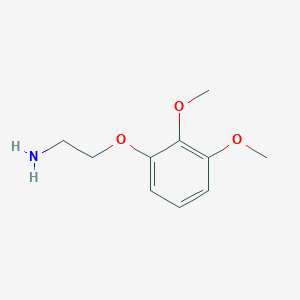
2-(2,3-Dimethoxyphenoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethoxyphenoxy)ethanamine: is an organic compound characterized by the presence of an ethanamine group attached to a 2,3-dimethoxyphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxyphenoxy)ethanamine typically involves the reaction of 2,3-dimethoxyphenol with ethylene oxide to form 2-(2,3-dimethoxyphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,3-Dimethoxyphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(2,3-Dimethoxyphenoxy)ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound may be explored for its pharmacological properties. It could be investigated for its potential as a therapeutic agent or as a lead compound for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-(3,4-Dimethoxyphenyl)ethanamine
- 2-(2,6-Dimethoxyphenoxy)ethanamine
- 2-(2,5-Dimethoxyphenyl)ethanamine
Comparison: 2-(2,3-Dimethoxyphenoxy)ethanamine is unique due to the specific positioning of the methoxy groups on the phenoxy ring. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds. The presence of the 2,3-dimethoxy substitution pattern may confer distinct properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
120351-96-4 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-(2,3-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(10(8)13-2)14-7-6-11/h3-5H,6-7,11H2,1-2H3 |
Clave InChI |
IUKXSDZTQMDZHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OCCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


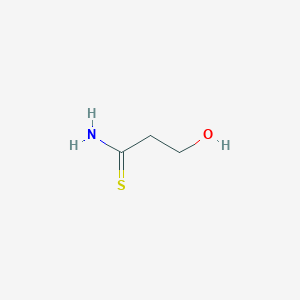
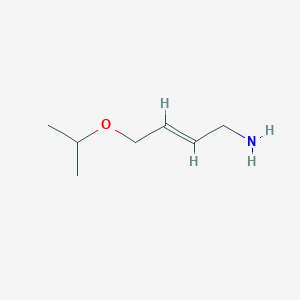
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)
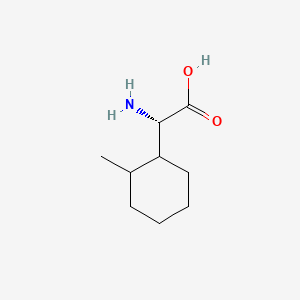

![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
